molecular formula C8H9NO3 B12336096 3-Ethoxycarbonyl-4-pyridone

3-Ethoxycarbonyl-4-pyridone

Cat. No.: B12336096
M. Wt: 167.16 g/mol
InChI Key: ZKFLUIRFCSUQTF-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4-pyridone is a heterocyclic compound that belongs to the pyridone family It is characterized by a pyridone ring substituted with an ethoxycarbonyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonyl-4-pyridone typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl acetonedicarboxylate with suitable amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycarbonyl-4-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridone derivatives with additional functional groups, while reduction can produce hydroxylated pyridones .

Scientific Research Applications

3-Ethoxycarbonyl-4-pyridone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxycarbonyl-4-pyridone involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxycarbonyl-4-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

ethyl 4-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-6H,2H2,1H3

InChI Key

ZKFLUIRFCSUQTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC=CC1=O

Origin of Product

United States

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